molecular formula C6H10F3NO6 B566048 4-Hydroxy-L-homoserine Trifluoroacetic Acid Salt CAS No. 153530-52-0

4-Hydroxy-L-homoserine Trifluoroacetic Acid Salt

Cat. No.: B566048
CAS No.: 153530-52-0
M. Wt: 249.142
InChI Key: SXPPSAMXQDRKHA-DKWTVANSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-L-homoserine Trifluoroacetic Acid Salt typically involves the reaction of L-homoserine with trifluoroacetic acid. The process includes the following steps:

    Protection of Functional Groups: The amino and hydroxyl groups of L-homoserine are protected to prevent unwanted side reactions.

    Reaction with Trifluoroacetic Acid: The protected L-homoserine is then reacted with trifluoroacetic acid under controlled conditions to form the trifluoroacetic acid salt.

    Deprotection: The protecting groups are removed to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-L-homoserine Trifluoroacetic Acid Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy-L-homoserine Trifluoroacetic Acid Salt is widely used in scientific research due to its versatile properties:

Mechanism of Action

The mechanism of action of 4-Hydroxy-L-homoserine Trifluoroacetic Acid Salt involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

(2S)-2-amino-4,4-dihydroxybutanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4.C2HF3O2/c5-2(4(8)9)1-3(6)7;3-2(4,5)1(6)7/h2-3,6-7H,1,5H2,(H,8,9);(H,6,7)/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPPSAMXQDRKHA-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)C(O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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